4-Benzoyl-1,3-thiazole: Technical Guide & Chemical Profile
4-Benzoyl-1,3-thiazole: Technical Guide & Chemical Profile
Executive Summary
4-Benzoyl-1,3-thiazole (CAS 128979-10-2), systematically known as phenyl(1,3-thiazol-4-yl)methanone , represents a critical pharmacophore in modern medicinal chemistry. Unlike its 2-substituted counterparts, the 4-acylthiazole scaffold offers unique steric and electronic vectors for protein-ligand interactions, particularly in kinase inhibition and metabolic enzyme modulation (e.g., Lactate Dehydrogenase A). This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for integrating this moiety into drug discovery pipelines.
Chemical Identity & Physicochemical Profile
The compound consists of a 1,3-thiazole ring substituted at the 4-position with a benzoyl group. The electron-withdrawing nature of the carbonyl, combined with the electron-deficient thiazole ring, creates a distinct electronic landscape facilitating nucleophilic attacks at the carbonyl carbon while deactivating the thiazole ring towards electrophilic aromatic substitution.
Table 1: Core Chemical Data
| Property | Specification |
| CAS Registry Number | 128979-10-2 |
| IUPAC Name | Phenyl(1,3-thiazol-4-yl)methanone |
| Molecular Formula | C₁₀H₇NOS |
| Molecular Weight | 189.23 g/mol |
| SMILES | O=C(C1=CSC=N1)C2=CC=CC=C2 |
| Appearance | Pale yellow crystalline solid (typical) |
| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in H₂O |
| LogP (Predicted) | ~2.3 - 2.5 |
| H-Bond Acceptors | 3 (N, O, S) |
| H-Bond Donors | 0 |
Synthetic Methodologies
Synthesis of 4-benzoylthiazole requires regioselective control to distinguish it from the thermodynamically favored 2-substituted isomers. Two primary routes are recommended based on scale and available reagents.
Method A: The Oxidative Addition Protocol (High Fidelity)
This route is preferred for generating high-purity material for biological screening. It utilizes a Grignard addition followed by oxidation, avoiding the regiochemical ambiguity of cyclization methods.
Protocol:
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Nucleophilic Addition:
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Reagents: Thiazole-4-carboxaldehyde (1.0 eq), Phenylmagnesium bromide (1.2 eq, 1.0 M in THF).
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Conditions: Anhydrous THF, -78°C to 0°C, 2 hours.
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Mechanism: The Grignard reagent attacks the aldehyde carbonyl to form phenyl(thiazol-4-yl)methanol.
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Workup: Quench with sat. NH₄Cl, extract with EtOAc.
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Oxidation:
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Reagents: Crude alcohol, Manganese Dioxide (MnO₂) (10 eq) or Dess-Martin Periodinane (1.2 eq).
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Conditions: DCM, Reflux (MnO₂) or RT (DMP), 4-12 hours.
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Purification: Filtration through Celite (if MnO₂ used) followed by flash chromatography (Hex/EtOAc).
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Method B: Modified Hantzsch Synthesis (Industrial Scale)
For larger scales, constructing the thiazole ring directly is more atom-economical.
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Reagents: Thioformamide (or thioamide precursor) + 1-bromo-1-phenylpropane-1,2-dione (or equivalent alpha-halo dicarbonyl).
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Note: Regioselectivity can be poor; purification is critical.
Visualization: Synthetic Logic Flow
Caption: Stepwise synthesis via Grignard addition and subsequent oxidation ensures regiochemical purity.
Reactivity & Functionalization
The 4-benzoyl-1,3-thiazole scaffold presents two distinct reactive centers: the carbonyl group and the thiazole C5 position .
Carbonyl Reactivity
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Reduction: NaBH₄ reduction yields the secondary alcohol, a chiral center often found in inhibitors of 17β-HSD.
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Reductive Amination: Reaction with primary amines/NaBH₃CN generates amine linkers common in kinase inhibitors.
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Wittig Olefination: Converts the C=O to a styrene-like alkene, extending conjugation.
Heterocyclic Reactivity
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Electrophilic Substitution (C5): The C5 position is the most nucleophilic site on the ring. Halogenation (NBS/DMF) at C5 allows for subsequent cross-coupling (Suzuki/Sonogashira), enabling library expansion.
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C2 Lithiation: Treatment with TMPMgCl or n-BuLi (low temp) selectively deprotonates C2, allowing introduction of electrophiles (e.g., alkyl halides, D₂O).
Medicinal Chemistry Applications
Thiazole ketones act as bioisosteres for benzophenones and biaryl ethers.
Case Study: LDHA Inhibition
Research indicates that 4-substituted thiazoles can inhibit Lactate Dehydrogenase A (LDHA), a key enzyme in the Warburg effect (cancer metabolism). The thiazole nitrogen can accept a hydrogen bond from the enzyme backbone, while the benzoyl phenyl ring occupies a hydrophobic pocket.
Case Study: Androgen Receptor (AR) Antagonism
Derivatives of thiazole-4-methanones have shown efficacy as AR antagonists. The rigid ketone linker orients the phenyl ring to clash with Helix-12 of the receptor, preventing co-activator recruitment.
Visualization: Structure-Activity Relationship (SAR)
Caption: Strategic modification points on the 4-benzoylthiazole scaffold for drug design optimization.
Safety & Handling
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Hazard Identification: Irritant to eyes, respiratory system, and skin.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
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Stability: Stable under normal laboratory conditions; avoid strong oxidizing agents.
References
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Synthesis & LDHA Inhibition: Structure-based optimization of trisubstituted hydroxylactams as potent inhibitors of human lactate dehydrogenase A. (2016). ACS Medicinal Chemistry Letters.
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Thiazole Synthesis Overview: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents.[1] (2009).[1] Journal of Enzyme Inhibition and Medicinal Chemistry.
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AR Antagonism: Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists. (2025).[2][3][4][5][6][7] Journal of Medicinal Chemistry.
- General Reactivity:The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Eicher, T., & Hauptmann, S. (2003). Wiley-VCH.
Sources
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